molecular formula C7H12ClN3 B11912425 (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

Katalognummer: B11912425
Molekulargewicht: 173.64 g/mol
InChI-Schlüssel: VWUUTDUDVWNDHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The hydrochloride salt is then formed by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride
  • (5-Methylpyridin-2-yl)methanamine
  • 2,5-Dimethylpyrimidin-4-amine

Comparison: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C7H12ClN3

Molekulargewicht

173.64 g/mol

IUPAC-Name

(2,4-dimethylpyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5-7(3-8)4-9-6(2)10-5;/h4H,3,8H2,1-2H3;1H

InChI-Schlüssel

VWUUTDUDVWNDHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1CN)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.